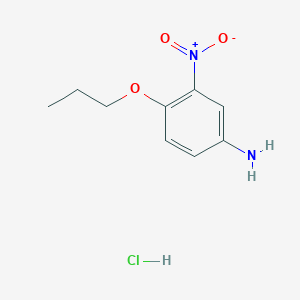

3-Nitro-4-propoxyaniline hydrochloride

Description

Properties

IUPAC Name |

3-nitro-4-propoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.ClH/c1-2-5-14-9-4-3-7(10)6-8(9)11(12)13;/h3-4,6H,2,5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWRAPZNPUMZHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)N)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Aniline

The primary amine group of aniline is acetylated to mitigate its strong activating effects during subsequent nitration. This is achieved by refluxing aniline with acetic anhydride in aqueous sodium hydroxide, forming 4-propoxyacetanilide. The acetyl group serves as a meta-director, ensuring regioselective nitration at the desired position.

Reaction Conditions :

Propoxylation

Propoxy introduction is achieved via nucleophilic substitution. 4-Chloroacetanilide reacts with sodium propoxide in methanol under reflux, replacing the chlorine atom with a propoxy group. Catalysts such as activated clay and pseudo-boehmite enhance reaction efficiency.

Reaction Conditions :

Nitration

Nitration of 4-propoxyacetanilide employs a nitrating mixture (HNO₃/H₂SO₄) at controlled temperatures. The acetyl group directs nitration to the meta position (C-3), while the propoxy group minimizes ortho/para byproducts.

Reaction Conditions :

Deprotection and Salt Formation

The acetyl group is hydrolyzed using aqueous NaOH, followed by acidification with HCl to precipitate the hydrochloride salt.

Reaction Conditions :

-

Acidification : Concentrated HCl, 0–10°C

Direct Alkylation-Nitration Approach

Alkylation of 3-Nitroaniline

3-Nitroaniline undergoes propoxylation via a Mitsunobu reaction or Ullmann coupling. Propyl bromide and copper(I) oxide facilitate the substitution of hydrogen at C-4 with a propoxy group.

Reaction Conditions :

-

Reagents : 3-Nitroaniline, propyl bromide, Cu₂O

-

Solvent : DMF

-

Temperature : 120°C

-

Time : 24 hours

-

Yield : 65–70%

Hydrochloride Formation

The free base is dissolved in ethanol and treated with gaseous HCl to yield the hydrochloride salt.

Reaction Conditions :

-

Solvent : Ethanol

-

HCl : Gas bubbled until pH < 2

-

Yield : 95–98%

Comparative Analysis of Methods

Table 1: Efficiency of Synthesis Routes

| Method | Key Steps | Total Yield | Advantages | Limitations |

|---|---|---|---|---|

| Acetanilide Protection | Protection, Nitration, Alkylation | 78–82% | High regioselectivity, scalability | Multi-step, long reaction times |

| Direct Alkylation | Alkylation, Nitration | 65–70% | Fewer steps | Lower yield, side products |

Table 2: Optimization of Nitration Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes over-nitration |

| HNO₃ Concentration | 70% | Balances reactivity and safety |

| Catalyst | None required | Simplifies purification |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-propoxyaniline hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.

Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Iron powder and hydrochloric acid, or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) as bases, and various alkyl halides or acyl chlorides.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Reduction: 3-Amino-4-propoxyaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

3-Nitro-4-propoxyaniline hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Nitro-4-propoxyaniline hydrochloride depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various effects:

Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules.

Pathways Involved: The compound may affect oxidative stress pathways, leading to cell damage or death in certain contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-nitro-4-propoxyaniline hydrochloride with structurally related nitroaromatic compounds based on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Nitroaromatic Compounds

Key Comparisons:

Substituent Effects: Electron-Withdrawing vs. Donating Groups: The nitro group (-NO₂) in 3-nitro-4-propoxyaniline HCl is strongly electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic substitution to meta/para positions. In contrast, the propoxy group (-OCH₂CH₂CH₃) is electron-donating via resonance, creating a competing electronic effect. This duality impacts reactivity in synthesis (e.g., acylation, alkylation) compared to simpler nitroanilines like 3-nitroaniline .

Physical Properties: Melting Points: Hydrochloride salts typically exhibit higher melting points due to ionic bonding. For example, nicotinyl chloride hydrochloride has a melting point of 178°C , whereas non-salt nitroaromatics (e.g., 4-nitro-N-(3-nitrophenyl)benzamide) may remain solids at lower temperatures. Data gaps for 3-nitro-4-propoxyaniline HCl suggest experimental characterization is needed. Solubility: Hydrochloride salts generally improve water solubility. Propionyl chloride derivatives (e.g., C₃H₅ClO, MW 92.52) are highly reactive but less stable in aqueous media , whereas nitroaniline hydrochlorides likely exhibit balanced solubility and stability.

Analytical Challenges: RP-HPLC methods validated for dosulepin hydrochloride () and gabapentin () may require modification for this compound due to differences in polarity and chromophore absorption.

Q & A

Q. How are computational tools integrated to predict the compound’s ADMET properties?

- Answer : Use software like Schrödinger’s QikProp or SwissADME:

- Lipophilicity : Predict logP values to assess membrane permeability .

- Metabolic Stability : Simulate cytochrome P450 interactions to identify potential toxophores (e.g., nitroso intermediates) .

- Bioavailability : Rule-of-five compliance (MW <500, H-bond donors <5) ensures drug-likeness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.